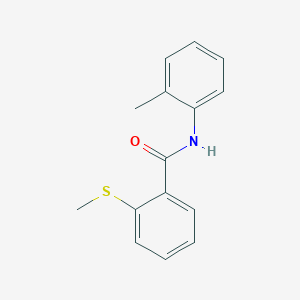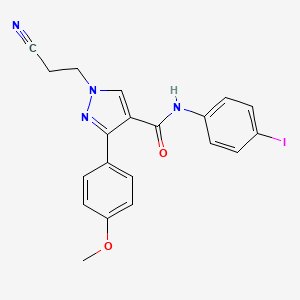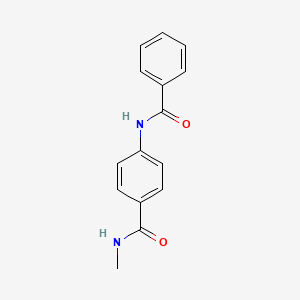
N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound was first synthesized in 2001 and has since been extensively studied for its various properties.
Mécanisme D'action
N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it regulates the expression of various genes involved in inflammation and cancer progression. This compound also induces the degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. This compound has also been found to inhibit the proliferation and migration of cancer cells and induce their apoptosis. Additionally, this compound 11-7082 has been shown to modulate the immune response by inhibiting the activation of T cells and the production of antibodies.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. However, this compound has been found to be unstable in aqueous solutions, which can limit its use in certain experiments. Additionally, this compound 11-7082 has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the research on N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082. One area of interest is the development of more stable and specific inhibitors of NF-κB based on the structure of this compound 11-7082. Another area of research is the investigation of the role of NF-κB in various diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the potential use of this compound 11-7082 as a therapeutic agent for cancer and inflammatory diseases is an active area of research.
Méthodes De Synthèse
The synthesis of N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 involves the reaction of 3-bromobenzylamine with 3-methoxypropylamine to form an intermediate, which is then reacted with phenylsulfonyl chloride to yield the final product. This method has been optimized over the years to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N~2~-(3-bromophenyl)-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been widely studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression. This compound 11-7082 has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-25-12-6-11-20-18(22)14-21(16-8-5-7-15(19)13-16)26(23,24)17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJCFKFRLVYZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367520 |
Source


|
| Record name | STK358064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6200-32-4 |
Source


|
| Record name | STK358064 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5001559.png)


![N-[3-(3-chlorophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B5001585.png)


![1,5-bis(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5001611.png)
![N,N'-bis(3-phenyl-2-propen-1-ylidene)dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5001619.png)
![N-(2,3-dichlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5001620.png)

![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B5001630.png)

![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5001637.png)
![9-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5001643.png)